N'-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process. The initial step often includes the condensation of 4-butoxybenzaldehyde with 4-((4-methylbenzyl)oxy)benzohydrazide under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to yield the final pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action for N’-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-Dimethoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
- N’-(4-Butoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(4-Ethoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
Uniqueness
N’-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide stands out due to its specific functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
634897-03-3 |
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Molecular Formula |
C29H30N4O3 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C29H30N4O3/c1-3-4-17-35-25-13-9-22(10-14-25)19-30-33-29(34)28-18-27(31-32-28)24-11-15-26(16-12-24)36-20-23-7-5-21(2)6-8-23/h5-16,18-19H,3-4,17,20H2,1-2H3,(H,31,32)(H,33,34)/b30-19+ |
InChI Key |
UTAHXMPBISBQKD-NDZAJKAJSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C |
Origin of Product |
United States |
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